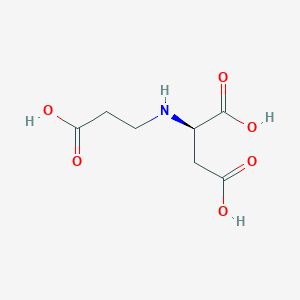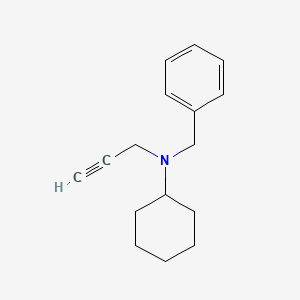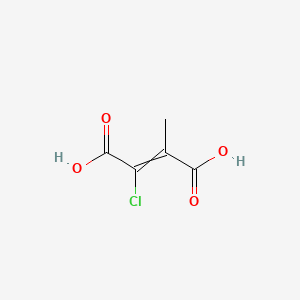
n-(2-Carboxyethyl)-d-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Carboxyethyl)-d-aspartic acid: is an organic compound classified as an aminocarboxylic acid It is a derivative of aspartic acid, where the amino group is substituted with a carboxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2-Carboxyethyl)-d-aspartic acid can be synthesized through several methods. One common approach involves the reaction of aspartic acid with acrylonitrile, followed by hydrolysis. The reaction typically occurs under mild alkaline conditions, using sodium hydroxide as a catalyst. The process involves the addition of acrylonitrile to aspartic acid, forming a nitrile intermediate, which is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is typically purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Carboxyethyl)-d-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyethyl group to an ethyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Carboxyethyl)-d-aspartic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: The compound is investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: this compound is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Wirkmechanismus
The mechanism by which N-(2-Carboxyethyl)-d-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression.
Vergleich Mit ähnlichen Verbindungen
N-(2-Carboxyethyl)iminodiacetic acid: Another aminocarboxylic acid with similar chelating properties.
N-(2-Carboxyethyl)chitosan: A derivative of chitosan with enhanced solubility and biological activity.
Uniqueness: N-(2-Carboxyethyl)-d-aspartic acid is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its ability to act as a chelating agent and its potential therapeutic uses distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
181645-09-0 |
|---|---|
Molekularformel |
C7H11NO6 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
(2R)-2-(2-carboxyethylamino)butanedioic acid |
InChI |
InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1 |
InChI-Schlüssel |
AINPCLWBWFSAQV-SCSAIBSYSA-N |
Isomerische SMILES |
C(CN[C@H](CC(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
C(CNC(CC(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)
![Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-](/img/structure/B12558577.png)
![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)

![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)

![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)

![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)

